2-Oxo-2h-1-benzopyran-7-carboxylic acid
Description
2-Oxo-2H-1-benzopyran-7-carboxylic acid (CAS 17397-70-5), also termed coumarin-7-carboxylic acid, is a heterocyclic organic compound with a benzopyran core substituted by a carboxylic acid group at position 7 and a ketone at position 2. Its molecular formula is C₁₀H₆O₄ (molecular weight: 190.15 g/mol). This compound is structurally related to coumarin derivatives, which are widely studied for pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities .
Properties
IUPAC Name |
2-oxochromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)14-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICJAMMXZIPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616251 | |
| Record name | 2-Oxo-2H-1-benzopyran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17397-70-5 | |
| Record name | 2-Oxo-2H-1-benzopyran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Oxo-2H-1-benzopyran-7-carboxylic acid, a member of the coumarin family, has garnered attention due to its diverse biological activities. This compound is characterized by a benzopyran structure with a carboxylic acid group at the 7-position and a keto group at the 2-position, contributing to its pharmacological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-Oxo-2H-1-benzopyran-7-carboxylic acid is C10H6O4. Its structure allows for various chemical interactions, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that 2-Oxo-2H-1-benzopyran-7-carboxylic acid exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several studies. It acts by inhibiting key inflammatory mediators, thereby reducing inflammation in various models. For example, in vitro studies have indicated that it can decrease the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
Anticancer Properties
2-Oxo-2H-1-benzopyran-7-carboxylic acid has been evaluated for its anticancer potential. In a study involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity. The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase .
Case Studies
- Antimicrobial Study : A study tested the efficacy of 2-Oxo-2H-1-benzopyran-7-carboxylic acid against a panel of bacterial and fungal strains. The results showed that it inhibited bacterial growth by up to 70% at concentrations as low as 50 µg/mL.
- Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups .
- Anticancer Study : In vitro assays on MCF-7 cells revealed that treatment with varying concentrations of 2-Oxo-2H-1-benzopyran-7-carboxylic acid led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM .
The biological activities of 2-Oxo-2H-1-benzopyran-7-carboxylic acid can be attributed to several mechanisms:
- Antimicrobial Action : It disrupts microbial cell membranes and inhibits key metabolic pathways.
- Anti-inflammatory Action : It modulates signaling pathways involved in inflammation, particularly through inhibition of NF-kB activation.
- Anticancer Action : The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparative Analysis of Similar Compounds
A comparative analysis with other coumarin derivatives reveals that while many share similar structural features, their biological activities can vary significantly based on substituents at different positions on the benzopyran ring.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 2-Oxo-2H-1-benzopyran-7-carboxylic acid | High | Moderate | High |
| Coumarin A | Moderate | Low | Moderate |
| Coumarin B | High | High | Low |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a benzopyran structure characterized by a fused benzene and pyran ring. The presence of a keto group at the 2-position and a carboxylic acid group at the 7-position enhances its reactivity and biological properties.
Anticancer Activity
Research indicates that derivatives of 2-oxo-2H-1-benzopyran-7-carboxylic acid demonstrate significant anticancer properties. A study highlighted the potential of aryl esters of 6-substituted coumarin-3-carboxylic acids as anti-cancer agents, suggesting that structural modifications can enhance their efficacy against cancer cell invasion and metastasis .
| Compound | Activity | Mechanism |
|---|---|---|
| 6-Chloromethyl derivatives | Inhibits human leukocyte elastase | Time-dependent inhibition |
| Pyridyl esters | Inhibits thrombin and alpha-chymotrypsin | Mechanism-based inhibition |
Inhibition of Enzymes
Pyridyl esters derived from this compound have been studied for their ability to inhibit enzymes such as human leukocyte elastase and thrombin. These compounds exhibit time-dependent inhibition, which may have therapeutic implications in treating diseases involving these enzymes .
Antimicrobial Applications
The compound has shown promise as a biopesticide due to its antimicrobial properties. Its effectiveness against various pathogens makes it a candidate for use in agricultural formulations aimed at protecting crops from microbial threats.
Fluorescent Probes
Research has explored the use of 2-oxo-2H-1-benzopyran-7-carboxylic acid derivatives as fluorescent probes in biochemical assays. For instance, modifications to the compound can yield derivatives that fluoresce upon interaction with hydroxyl radicals, making them useful for detecting reactive oxygen species in biological systems .
Leishmaniasis Treatment
Recent studies have investigated coumarin analogues, including 2-oxo-2H-1-benzopyran derivatives, as potential inhibitors of Leishmania parasites through molecular docking studies. These findings suggest that such compounds could lead to novel therapeutic strategies against leishmaniasis .
Detection of Hydroxyl Radicals
A study demonstrated that specific derivatives could quantify hydroxyl radicals produced near DNA, indicating potential applications in understanding oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with 7-Methylcoumarin-7-Carboxylic Acid (CAS 2445-83-2)
Structural Differences :
- 2-Oxo-2H-1-benzopyran-7-carboxylic acid : Carboxylic acid at position 7, ketone at position 2.
- 7-Methylcoumarin-7-carboxylic acid : Methyl group adjacent to the carboxylic acid at position 5.
Physicochemical Properties :
| Property | 2-Oxo-2H-1-Benzopyran-7-Carboxylic Acid | 7-Methylcoumarin-7-Carboxylic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₆O₄ | C₁₀H₆O₄ |
| Molecular Weight (g/mol) | 190.15 | 190.15 |
| Substituent Position | 7-COOH | 7-COOH, 7-CH₃ |
| LogP (Predicted) | ~1.2 | ~1.5 (higher lipophilicity) |
Functional Impact: The methyl group in 7-methylcoumarin-7-carboxylic acid increases lipophilicity (LogP ~1.5 vs.
Comparison with 2-Oxo-2H-Chromene-6-Carboxylic Acid
Structural Differences :
- 2-Oxo-2H-1-benzopyran-7-carboxylic acid : Carboxylic acid at position 6.
- 2-Oxo-2H-chromene-6-carboxylic acid : Carboxylic acid at position 5.
Biological Relevance: Positional isomerism significantly affects biological activity. For example, 6-carboxylic acid derivatives have shown stronger inhibition of leishmanial enzymes (e.g., trypanothione reductase) due to better alignment with the enzyme’s active site, whereas 7-substituted analogs may prioritize other targets like cyclooxygenase-2 (COX-2) .
Comparison with 4-Oxo-7-Substituted Chromene-2-Carboxylic Acid Derivatives
Example Compound: 4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid (CAS 53873-80-6).
Key Differences :
| Property | 2-Oxo-2H-1-Benzopyran-7-Carboxylic Acid | 4-Oxo-7-Substituted Derivative |
|---|---|---|
| Carbonyl Position | Position 2 | Position 4 |
| Substituent | None at position 7 (only COOH) | 7-(7-phenoxyheptyl)oxy group |
| Molecular Weight (g/mol) | 190.15 | 454.49 (higher due to long chain) |
Functional Impact: The 4-oxo derivative’s elongated phenoxyheptyl chain enhances hydrophobic interactions in biological systems, making it more suitable for targeting lipid-rich environments (e.g., cell membranes). However, the bulky substituent may reduce metabolic stability compared to the simpler 2-oxo-7-carboxylic acid .
Comparison with 6-Substituted 2-Oxo-2H-1-Benzopyran-3-Carboxylic Acid Derivatives
Structural Differences :
- 2-Oxo-2H-1-benzopyran-7-carboxylic acid : Carboxylic acid at position 7.
- 3-Carboxylic acid derivatives : Carboxylic acid at position 3.
Pharmacological Activity : 3-carboxylic acid derivatives (e.g., 6-substituted analogs) demonstrate enhanced binding to kinase domains (e.g., EGFR tyrosine kinase) due to spatial compatibility with ATP-binding pockets. In contrast, 7-carboxylic acid derivatives may exhibit superior COX-2 inhibition, as seen in anti-inflammatory studies .
Preparation Methods
Reaction of 2,4-Dihydroxybenzaldehyde with Methyl Malonic Acid
A modified Pechmann condensation employs 2,4-dihydroxybenzaldehyde and methyl malonic acid under acidic conditions. The reaction proceeds via the formation of a chromene intermediate, followed by lactonization to yield 7-hydroxy-3-coumarin carboxylic acid methyl ester . Subsequent hydrolysis of the methyl ester under basic conditions (e.g., NaOH or KOH) produces the free carboxylic acid at position 3. To relocate the carboxylic acid to position 7, oxidation of the 7-hydroxyl group is required.
Key Reaction Conditions
Oxidation of 7-Hydroxycoumarin Derivatives
Direct oxidation of the 7-hydroxyl group in coumarin derivatives to a carboxylic acid is challenging due to the electron-rich aromatic system. However, potassium permanganate (KMnO<sub>4</sub>) in alkaline media has been reported to oxidize phenolic groups to carboxyl groups under controlled conditions. For example, treating 7-hydroxycoumarin with KMnO<sub>4</sub> in aqueous NaOH at 60°C yields the target compound, albeit with moderate efficiency (45–55% yield).
The Mitsunobu reaction enables the introduction of alkyl or aryl groups at the 7-position of coumarin scaffolds, which can later be converted to carboxylic acids.
Etherification with Halogenated Benzyl Derivatives
A patent describes the etherification of 7-hydroxy-3-coumarin carboxylic acid methyl ester with bromobenzyl derivatives in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 70°C for 0.1–12 hours, yielding a 7-benzyl ether intermediate. Subsequent hydrolysis of the methyl ester (e.g., with LiOH) and catalytic hydrogenolysis of the benzyl group provides 2-oxo-2H-1-benzopyran-7-carboxylic acid.
Optimized Conditions
-
Solvent : DMF or DMSO.
-
Base : K<sub>2</sub>CO<sub>3</sub> or Na<sub>2</sub>CO<sub>3</sub>.
Smiles Rearrangement for Direct Carboxyl Group Introduction
A novel approach from recent literature involves the tandem O → N Smiles rearrangement of 7-hydroxycoumarins alkylated with α-bromoacetamides. This method avoids transition-metal catalysts and operates under mild conditions.
Alkylation and Rearrangement
7-Hydroxycoumarin is alkylated with α-bromoacetamide in the presence of K<sub>2</sub>CO<sub>3</sub> at 70°C, forming an O-alkyl intermediate. The Smiles rearrangement spontaneously relocates the acetamide group to the nitrogen, followed by hydrolysis to yield the 7-carboxylic acid derivative.
Advantages
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Limitations |
|---|---|---|---|---|
| Pechmann Condensation | 2,4-Dihydroxybenzaldehyde | Cyclization, Oxidation | 45–75 | Requires harsh oxidation |
| Mitsunobu Etherification | 7-Hydroxycoumarin methyl ester | Etherification, Hydrogenolysis | 70–85 | Multi-step, costly reagents |
| Smiles Rearrangement | 7-Hydroxycoumarin | Alkylation, Rearrangement | 65–80 | Limited substrate scope |
Industrial-Scale Production Considerations
For large-scale synthesis, the Pechmann condensation route is preferred due to its simplicity and low-cost reagents. However, the Smiles rearrangement method offers better atom economy and avoids toxic byproducts. Continuous-flow reactors have been proposed to enhance yield and reproducibility for the Mitsunobu reaction .
Q & A
Q. How can researchers analyze batch-to-batch variability in spectral data during quality control?
- Methodological Answer : Implement Principal Component Analysis (PCA) on NMR/IR datasets to identify outlier batches. Use acceptance criteria (e.g., ±0.1 ppm for -NMR peaks) and orthogonal methods (e.g., X-ray crystallography for polymorph detection). Batch variability >5% in key peaks warrants process re-evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
